molecular formula C2H3O2Rb B7821923 CID 164670

CID 164670

Cat. No. B7821923
M. Wt: 144.51 g/mol
InChI Key: FOGKDYADEBOSPL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 164670 is a useful research compound. Its molecular formula is C2H3O2Rb and its molecular weight is 144.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 164670 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 164670 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of CID 164670 can be achieved through a multi-step process involving the reaction of several starting materials.

Starting Materials
4-methoxyphenylacetic acid, 2,3-dichlorophenylacetic acid, thionyl chloride, methylamine, sodium hydroxide, sodium borohydride, acetic anhydride, acetic acid, sodium bicarbonate, wate

Reaction
The first step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride., Next, 2,3-dichlorophenylacetic acid is reacted with methylamine in the presence of sodium hydroxide to form 2,3-dichlorophenylacetamide., The 4-methoxyphenylacetyl chloride is then reacted with the 2,3-dichlorophenylacetamide in the presence of sodium bicarbonate to form the desired product., The product is then reduced using sodium borohydride in acetic acid to yield the final compound, CID 164670.

properties

IUPAC Name

rubidium(1+);acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Rb/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGKDYADEBOSPL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[Rb+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[O-].[Rb+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3O2Rb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 164670

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.